Lazertinib

Übersicht

Beschreibung

Lazertinib (LECLAZA ®) is an oral, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Yuhan and Janssen Biotech for the treatment of non-small cell lung cancer (NSCLC) . It is a brain-penetrant, irreversible EGFR-TKI that targets the T790M mutation and activating EGFR mutations Ex19del and L858R, while sparing wild type-EGFR .

Molecular Structure Analysis

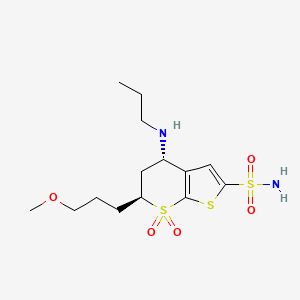

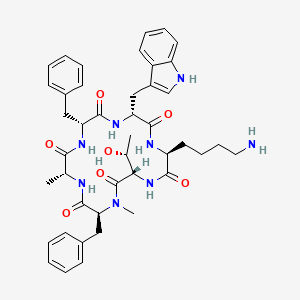

Lazertinib binds EGFR with a distinctive pyrazole moiety enabling hydrogen bonds and van der Waals interactions facilitated through hydrophilic amine and hydrophobic phenyl groups . A comparison of lazertinib cocrystal structures from the “αC-helix in” active WT and “αC-helix out” inactive T790M EGFR show very similar binding positions indicating that lazertinib is anchored to the EGFR kinase domain identically in both active and inactive states and invariable based on the status of the 790 gatekeeper residue being either a Thr versus Met .

Chemical Reactions Analysis

The most common adverse reactions with lazertinib were rash (34.6%), itchiness (33.3%), paresthesia (32.1%), muscle spasms (25.6%), headache (24.4%), diarrhoea (21.8%) and decreased appetite (20.5%). Adverse reactions resulted in dose reductions in 12.8% of patients and discontinuation of lazertinib in 5.1% of patients .

Wissenschaftliche Forschungsanwendungen

Treatment of EGFR-mutated Advanced NSCLC

Lazertinib has shown significant efficacy improvement compared with Gefitinib in the first-line treatment of EGFR-mutated advanced non-small cell lung cancer (NSCLC). The LASER301 study demonstrated that patients receiving Lazertinib had significantly longer progression-free survival (PFS) versus Gefitinib, with a 55% lower risk of disease progression or death .

Treatment of Brain Metastases

Lazertinib has demonstrated clinically meaningful activity in patients with brain metastases. The LASER201 study showed that Lazertinib had durable antitumor efficacy in these patients .

Targeting T790M and Sensitising Mutations

Lazertinib is a potent, central nervous system (CNS) active, mutation selective, third generation tyrosine kinase inhibitor (TKI) that targets T790M and sensitising mutations while sparing wild-type EGFR .

Treatment of EGFR T790M NSCLC

In the phase I/II LASER201 study, Lazertinib was associated with an overall response rate (ORR) of 55%, median PFS of 11.1 months, and median overall survival (OS) of 38.9 months in 76 patients with EGFR T790M NSCLC treated with prior early generation TKIs .

Treatment of Asymptomatic CNS Metastases

In patients with asymptomatic CNS metastases, the median intracranial PFS was 26.0 months, intracranial ORR was 86%, median duration of intracranial response was 15.1 months, and the intracranial disease control rate (DCR) was 100% .

Treatment of Treatment-Naïve Patients

In a cohort of treatment-naïve patients, the ORR was 70%, and median PFS was 24.6 months .

Comparison with Platinum-Based Chemotherapy

A real-world external comparator study compared the efficacy of Lazertinib and platinum-based chemotherapy in patients who had previously received EGFR-TKI treatment. Lazertinib demonstrated superior OS, ORR, and time to deterioration (TTD) compared to platinum-based chemotherapy .

Development by Yuhan and Janssen Biotech

Lazertinib is an oral, third-generation, EGFR tyrosine kinase inhibitor (TKI) being developed by Yuhan and Janssen Biotech for the treatment of non-small cell lung cancer (NSCLC) .

Wirkmechanismus

Lazertinib is an oral, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) .

Target of Action

Lazertinib specifically targets the EGFR T790M mutation and activating EGFR mutations Ex19del and L858R, while sparing wild type-EGFR . These mutations are commonly found in patients with NSCLC .

Mode of Action

Upon administration, Lazertinib forms an irreversible covalent bond to the Cys797 residue in the ATP-binding site of the EGFR kinase domain . This specific and irreversible binding inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells .

Biochemical Pathways

The primary mechanism of acquired resistance to first-generation (gefitinib, erlotinib) or second-generation (afatinib, dacomitinib) drugs is an EGFR exon 20 point mutation leading to a threonine to methionine substitution at amino acid position 790 (T790M) . Lazertinib specifically targets this EGFR T790M mutation .

Pharmacokinetics

The recommended dosage of Lazertinib is 240 mg once daily taken orally at the same time every day without regard to food .

Result of Action

Lazertinib has shown clinically meaningful and durable antitumor activity in patients with previously untreated or osimertinib-pretreated EGFR-mutated advanced NSCLC . In the phase I/II LASER201 study, Lazertinib was associated with an overall response rate (ORR) of 55%, median progression-free survival (PFS) of 11.1 months, and median overall survival (OS) of 38.9 months in 76 patients with EGFR T790M NSCLC treated with prior early generation TKIs .

Safety and Hazards

Lazertinib has shown safety findings consistent with prior reports . The most common adverse reactions were rash, itchiness, paresthesia, muscle spasms, headache, diarrhoea, and decreased appetite . Adverse reactions resulted in dose reductions in 12.8% of patients and discontinuation of lazertinib in 5.1% of patients .

Zukünftige Richtungen

Lazertinib, a third generation EGFR TKI, is another first-line treatment option for patients with EGFR mutated NSCLC with either an exon 19 deletion or exon 21 L858R mutation . The LASER301 study showed that patients with previously untreated EGFR-mutated advanced non-small cell lung cancer (NSCLC) receiving lazertinib had significantly longer progression-free survival (PFS) versus gefitinib, with a 55% lower risk of disease progression or death .

Eigenschaften

IUPAC Name |

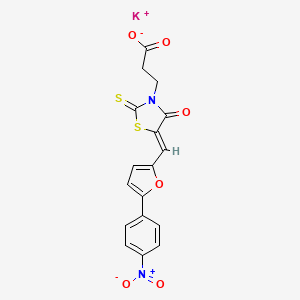

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJMHOQSALEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lazertinib | |

CAS RN |

1903008-80-9 | |

| Record name | Lazertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903008809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]-2-pyrimidinyl]amino]-4-methoxy-2-(4-morpholinyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAZERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2Y23XK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Lazertinib irreversibly binds to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. [] This binding prevents ATP binding and subsequent phosphorylation, ultimately inhibiting EGFR signaling pathways involved in tumor cell growth and survival. [, , ]

A: The development of EGFR C797S mutation is a known mechanism of acquired resistance to lazertinib. This mutation hinders the drug's ability to bind to EGFR, thereby diminishing its efficacy. [, ]

A: Lazertinib forms an irreversible covalent bond with the Cys797 residue of EGFR. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and reducing lazertinib's binding affinity. [, ]

A: Yes, patients who develop resistance to first- or second-generation EGFR TKIs, often due to the EGFR T790M mutation, can also develop resistance to third-generation inhibitors like lazertinib, primarily through the acquisition of the EGFR C797S mutation. [, , , ]

A: Research suggests that combining lazertinib with a MEK inhibitor, such as trametinib or selumetinib, might be a promising strategy for overcoming acquired resistance. This combination demonstrated potent antitumor activity in vitro and in vivo against lazertinib-resistant NSCLC cells harboring an EGFR/BRAF fusion gene. []

A: Research suggests that YAP/MCL-1 signaling also contributes to adaptive lazertinib resistance. Triple therapy combining a MCL-1 or YAP inhibitor with lazertinib and an AXL inhibitor significantly impacted cell viability and increased apoptosis, indicating a potential strategy to combat resistance. []

ANone: The molecular formula of lazertinib is C24H23N7O2, and its molecular weight is 441.5 g/mol. (Information not provided in provided abstracts. Please refer to drug information resources like Drugbank for confirmation.)

ANone: Specific spectroscopic data for lazertinib was not found in the provided research abstracts. For detailed spectroscopic information, refer to chemical databases or publications dedicated to the compound's characterization.

A: Lazertinib features a distinctive pyrazole moiety that enables hydrogen bonds and van der Waals interactions with the EGFR kinase domain. This pyrazole moiety, along with its hydrophilic amine and hydrophobic phenyl groups, contributes to its selectivity for EGFR mutations, particularly L858R/T790M, over wild-type EGFR. [] Specific modifications to these structural features could potentially alter its binding affinity, potency, and selectivity.

A: Lazertinib has shown promising clinical activity in patients with EGFR-mutated NSCLC. In the phase III LASER301 trial, lazertinib demonstrated a significant improvement in progression-free survival compared to gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

A: Yes, lazertinib exhibits good blood-brain barrier penetration and has shown substantial intracranial activity in patients with EGFR-mutated NSCLC with brain metastases. [, , ]

A: The LASER301 trial demonstrated that lazertinib significantly prolonged progression-free survival compared to gefitinib in patients with previously untreated EGFR-mutated advanced NSCLC. This benefit was consistent across various subgroups, including those with brain metastases and specific EGFR mutations. [, ]

A: Research suggests potential benefits of combining lazertinib with other agents. For instance, combining it with amivantamab, a bispecific antibody targeting EGFR and MET, has shown promising antitumor activity in patients with EGFR-mutated NSCLC, including those with osimertinib-relapsed disease. [, , , , , , ]

A: The combination targets multiple resistance mechanisms simultaneously. Amivantamab targets both EGFR and MET alterations, including MET amplifications, which are implicated in osimertinib resistance. Combining it with lazertinib's potent inhibition of EGFR, including common resistance mutations, provides a broader coverage of potential resistance pathways. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

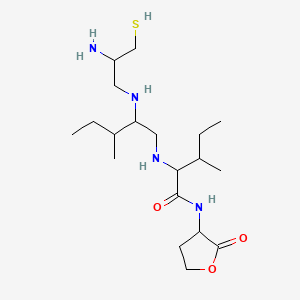

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

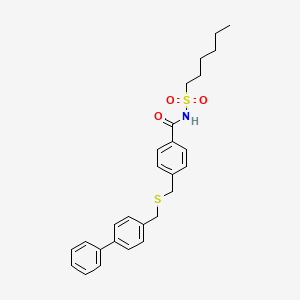

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

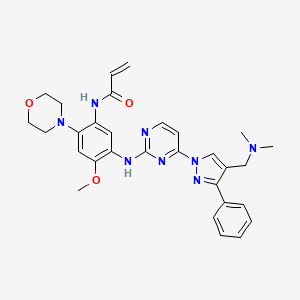

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)